Ethyl 8-(2-bromophenyl)-8-oxooctanoate molecular weight and formula
Ethyl 8-(2-bromophenyl)-8-oxooctanoate molecular weight and formula
An In-Depth Technical Guide to Ethyl 8-(2-bromophenyl)-8-oxooctanoate: Synthesis, Properties, and Applications in Drug Discovery
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern medicinal chemistry and drug development, the synthesis of novel molecular scaffolds as precursors for complex bioactive molecules is of paramount importance. Ethyl 8-(2-bromophenyl)-8-oxooctanoate is a functionalized long-chain keto-ester that serves as a versatile intermediate in the synthesis of a variety of heterocyclic compounds and other potential therapeutic agents. The presence of a reactive ketone, an ester functional group, and a substituted aromatic ring within the same molecule provides multiple avenues for chemical modification and elaboration. This technical guide provides a comprehensive overview of the molecular properties, a detailed synthesis protocol, and the potential applications of Ethyl 8-(2-bromophenyl)-8-oxooctanoate for researchers and professionals in the field of drug discovery and organic synthesis.
Physicochemical Properties and Molecular Structure
The molecular structure of Ethyl 8-(2-bromophenyl)-8-oxooctanoate incorporates an ethyl ester, a heptanoyl chain, and a 2-bromophenyl ketone. These features contribute to its unique chemical reactivity and physical properties. While specific experimental data for the 2-bromo isomer is not widely available, the properties of the closely related 3-bromo isomer provide a reliable reference.
| Property | Value | Source/Method |
| Molecular Formula | C₁₆H₂₁BrO₃ | Inferred from 3-bromo isomer |
| Molecular Weight | 341.24 g/mol | Calculation |
| Appearance | Predicted to be a colorless to pale yellow oil | Inferred |
| Solubility | Soluble in common organic solvents (e.g., ethanol, ether, dichloromethane); Insoluble in water. | Inferred |
| InChI Key | JHWUMLQOYSFOTC-UHFFFAOYSA-N (for 3-bromo isomer) | Fluorochem |
Synthesis of Ethyl 8-(2-bromophenyl)-8-oxooctanoate
The synthesis of Ethyl 8-(2-bromophenyl)-8-oxooctanoate is typically achieved through a two-step process involving a Friedel-Crafts acylation followed by an esterification reaction. This synthetic route is a well-established and reliable method for the preparation of aryl ketones and their derivatives.[1][2]
Step 1: Friedel-Crafts Acylation of Bromobenzene
The initial step involves the Friedel-Crafts acylation of bromobenzene with an acylating agent derived from suberic acid, such as suberoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[2][3] This electrophilic aromatic substitution reaction introduces the eight-carbon acyl chain onto the brominated aromatic ring, primarily at the para position due to steric hindrance at the ortho positions.
Experimental Protocol: Synthesis of 8-(2-bromophenyl)-8-oxooctanoic acid
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Reaction Setup: A dry 500 mL round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to absorb the evolved HCl gas.
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Reagent Charging: Anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) is added to the flask, followed by the addition of anhydrous dichloromethane (DCM) as the solvent. The suspension is cooled to 0 °C in an ice bath.
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Addition of Reactants: A solution of bromobenzene (1.1 equivalents) and suberoyl chloride (1.0 equivalent) in anhydrous DCM is added dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the internal temperature below 10 °C.
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Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Workup: The reaction mixture is cautiously poured onto crushed ice to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude 8-(2-bromophenyl)-8-oxooctanoic acid, which can be purified by column chromatography or recrystallization.
Step 2: Esterification of 8-(2-bromophenyl)-8-oxooctanoic acid
The second step is the esterification of the synthesized carboxylic acid with ethanol in the presence of an acid catalyst, typically concentrated sulfuric acid, to yield the final product, Ethyl 8-(2-bromophenyl)-8-oxooctanoate.[4]
Experimental Protocol: Synthesis of Ethyl 8-(2-bromophenyl)-8-oxooctanoate
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Reaction Setup: A round-bottom flask is fitted with a reflux condenser and charged with 8-(2-bromophenyl)-8-oxooctanoic acid (1.0 equivalent) and an excess of absolute ethanol, which serves as both reactant and solvent.
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Catalyst Addition: A catalytic amount of concentrated sulfuric acid is carefully added to the mixture.
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Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The reaction can be monitored by TLC.
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Workup: After completion, the excess ethanol is removed by distillation. The residue is dissolved in a suitable organic solvent like ethyl acetate and washed with water, saturated sodium bicarbonate solution, and brine to neutralize the acid catalyst and remove any unreacted carboxylic acid.
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Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The resulting crude ester can be purified by vacuum distillation or column chromatography to afford pure Ethyl 8-(2-bromophenyl)-8-oxooctanoate.
Synthesis Workflow Diagram
Caption: Synthesis workflow for Ethyl 8-(2-bromophenyl)-8-oxooctanoate.
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum is expected to show a triplet for the terminal methyl group of the ethyl ester and a quartet for the adjacent methylene group. The methylene protons alpha to the ester and ketone carbonyls will appear as distinct triplets. The protons on the long alkyl chain will likely appear as a complex multiplet. The aromatic protons on the 2-bromophenyl ring will exhibit a characteristic splitting pattern in the aromatic region of the spectrum.
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¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the two carbonyl carbons (ester and ketone). The carbons of the ethyl group and the long alkyl chain will appear in the aliphatic region. The six distinct carbons of the brominated aromatic ring will be observed in the aromatic region.
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by two strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functionalities. The spectrum will also show C-H stretching vibrations for the aliphatic and aromatic portions of the molecule, as well as C-O stretching for the ester group.
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately equal intensity for M and M+2 peaks) will be a key diagnostic feature. Fragmentation patterns will likely involve cleavage at the carbonyl groups and along the alkyl chain.
Applications in Drug Discovery and Development
Ethyl 8-(2-bromophenyl)-8-oxooctanoate is a valuable building block in medicinal chemistry due to its multiple reactive sites. Its structure can be strategically modified to synthesize a variety of heterocyclic compounds and other complex molecules with potential biological activity.
Precursor for Heterocyclic Synthesis
The bifunctional nature of this molecule, with a ketone and an ester group separated by a flexible alkyl chain, makes it an ideal starting material for the synthesis of various heterocyclic systems, such as benzodiazepines and pyridazines, through intramolecular cyclization or by reaction with binucleophilic reagents.[6][7] These heterocyclic cores are prevalent in many approved drugs.
Intermediate for Enzyme Inhibitors
The aryl ketone moiety is a common feature in many enzyme inhibitors. The 2-bromophenyl group can be further functionalized, for example, through cross-coupling reactions, to introduce other substituents that can interact with the active site of a target enzyme. Substituted phenyloctanoates have been investigated as inhibitors of various enzymes, including those involved in retinoic acid metabolism.[8]
Conceptual Pathway for Drug Candidate Synthesis
Caption: Conceptual pathway from Ethyl 8-(2-bromophenyl)-8-oxooctanoate to drug candidates.
Conclusion
Ethyl 8-(2-bromophenyl)-8-oxooctanoate is a strategically important chemical intermediate with significant potential in the field of drug discovery and development. Its synthesis, achievable through robust and well-understood chemical transformations like Friedel-Crafts acylation and esterification, provides access to a versatile molecular scaffold. The presence of multiple functional groups allows for a wide range of subsequent chemical modifications, making it a valuable starting material for the synthesis of complex heterocyclic compounds and potential enzyme inhibitors. This technical guide provides researchers and scientists with the foundational knowledge required to synthesize, characterize, and utilize this compound in their research endeavors, ultimately contributing to the advancement of medicinal chemistry and the development of new therapeutic agents.
References
-
Studylib. Friedel-Crafts Acetylation of Bromobenzene. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
University of Regensburg. Friedel-Crafts acylation: p-Bromoacetophenone Macroscale. [Link]
- Google Patents.
-
PubChem. Ethyl 8-cyclohexyl-8-oxooctanoate. [Link]
-
ResearchGate. Synthesis of compounds 8 and 9. Reagents and conditions: (a) ethyl acetylacetate, NaNO2, AcOH, 0 °C to rt. [Link]
-
ChemSynthesis. ethyl 8-chloro-6-oxooctanoate. [Link]
-
MDPI. Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. [Link]
-
European Patent Office. Method of preparation of 8-hydroxyoctanoic acid. [Link]
-
PubChem. Ethyl 8-bromooctanoate. [Link]
-
Chemguide. esterification - alcohols and carboxylic acids. [Link]
-
PubMed. 4-oxo-4-phenylbutanoates and 3-(4-nitrophenyl)-1-phenyl-1,4-butanediols and related compounds as inhibitors of rat liver microsomal retinoic acid metabolising enzymes. [Link]
-
Course Hero. An esterification reaction is when an alcohol reacts with a carboxylic acid to produce an ester and water. [Link]
- Google Patents.
-
MDPI. Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. [Link]
-
ACS Publications. Spectroscopic Identification of Transition-Metal M[η2‑(O,O)C] Species for Highly-Efficient CO2 Activation. [Link]
-
PubMed. Recent Advances in Synthesis and Medicinal Chemistry of Benzodiazepines. [Link]
-
NIST. Octanoic acid, ethyl ester. [Link]
-
ScienceDirect. Furazanopyrazine-based novel promising anticancer agents interfering with the eicosanoid biosynthesis pathways by dual mPGES-1 a. [Link]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. maths.tcd.ie [maths.tcd.ie]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent advances in synthesis and medicinal chemistry of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Some aryl substituted 2-(4-nitrophenyl)-4-oxo-4-phenylbutanoates and 3-(4-nitrophenyl)-1-phenyl-1,4-butanediols and related compounds as inhibitors of rat liver microsomal retinoic acid metabolising enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
